molecular formula C19H22N4O5S B2592566 3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea CAS No. 894017-21-1

3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea

Cat. No.: B2592566
CAS No.: 894017-21-1
M. Wt: 418.47
InChI Key: WZKLWPXZOZYSPZ-UHFFFAOYSA-N
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Description

This product is the chemical compound 3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea, supplied for use in laboratory research. The compound is identified with the CAS Number 894017-21-1 . It has a molecular formula of C 19 H 22 N 4 O 5 S and a molecular weight of 418.47 g/mol . Its structure features a pyrrolidinone core substituted with both an ethoxyphenyl group and a sulfamoylphenylurea moiety, a combination that contributes to its specific polarity and solubility profile, making it a compound of interest in organic synthesis and pharmaceutical research . As a specialized chemical building block, this urea derivative may serve as a key intermediate in the synthesis of more complex molecules or be utilized in the study of enzyme inhibition and other biochemical mechanisms . It is available for purchase in various quantities from supplier catalogs . This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. It is strictly prohibited for personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-sulfamoylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-2-28-16-7-5-15(6-8-16)23-12-14(11-18(23)24)22-19(25)21-13-3-9-17(10-4-13)29(20,26)27/h3-10,14H,2,11-12H2,1H3,(H2,20,26,27)(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKLWPXZOZYSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea typically involves multi-step organic reactions

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other cyclic intermediates.

    Introduction of Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using ethoxybenzene derivatives.

    Formation of Urea Moiety: The urea moiety is typically formed by reacting an isocyanate with an amine.

    Introduction of Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced through sulfonation reactions using sulfonyl chlorides and appropriate aromatic compounds.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and pyrrolidine moieties.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Research Findings and Structural Insights

  • Biological Relevance : Sulfamoyl-containing compounds are often explored as carbonic anhydrase or kinase inhibitors. The target compound’s urea and sulfamoyl groups may synergistically target enzymes requiring dual hydrogen-bond interactions .

Biological Activity

3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C22H27N3O4S
  • Molecular Weight : 397.46748 g/mol
  • CAS Number : 894008-97-0

The biological activity of this compound is largely attributed to its structural components:

  • Pyrrolidine Ring : Known for its role in enhancing binding affinity to biological targets.
  • Sulfamoyl Group : Contributes to solubility and may enhance interaction with specific enzymes or receptors.
  • Ethoxyphenyl Moiety : Potentially increases lipophilicity, aiding in membrane permeability.

The compound may exert its effects by inhibiting specific enzymes involved in tumor growth and inflammation pathways, similar to other diarylureas which have been shown to inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways .

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of diarylureas have shown effectiveness against various cancer cell lines, with IC50 values often in the low micromolar range. The presence of the sulfamoyl group is believed to enhance the anticancer activity by facilitating interactions with target proteins involved in cell proliferation .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory activity, attributed to its ability to modulate cytokine production and inhibit inflammatory pathways. This aligns with findings from similar compounds that target inflammatory mediators .

Case Studies

  • In vitro Studies : A study examined the effects of various diarylureas on cancer cell lines, revealing that compounds with similar structures to this compound exhibited IC50 values ranging from 0.28 to 15.81 μM against A549 and SMMC-7721 cells . These results suggest that the compound could be a promising candidate for further development.
  • Mechanistic Insights : Another research effort focused on the molecular docking of similar compounds, which revealed that effective inhibitors often establish critical hydrogen bonds with key residues in target kinases, enhancing their inhibitory potential . This suggests that this compound may similarly interact with its targets.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by:

  • Substituents on the Phenyl Rings : Variations in electron-withdrawing or electron-donating groups can significantly alter biological activity.
  • Pyrrolidine Modifications : Changes in the pyrrolidine ring can impact binding affinity and selectivity toward biological targets.
CompoundIC50 (μM)Target
Compound A0.50VEGFR
Compound B0.79VEGFR
Compound C15.81A549 Cells

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